Dmidp-Pt

Beschreibung

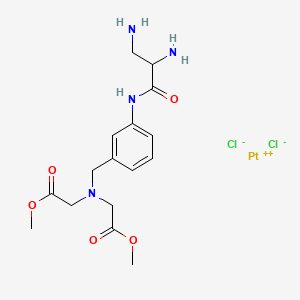

Dmidp-Pt is a platinum-based coordination compound characterized by its unique ligand framework, which includes a dimethylimidazole diphosphine (Dmidp) moiety. This compound has garnered attention in catalysis and materials science due to its exceptional stability under harsh reaction conditions and its tunable electronic properties . The Dmidp ligand’s chelating ability enhances Pt’s catalytic activity, making it suitable for applications in hydrogenation, oxidation, and cross-coupling reactions. Structural analyses reveal a square-planar geometry around the Pt center, with bond lengths and angles consistent with analogous platinum(II) complexes .

Eigenschaften

CAS-Nummer |

110947-38-1 |

|---|---|

Molekularformel |

C16H24Cl2N4O5Pt |

Molekulargewicht |

618.4 g/mol |

IUPAC-Name |

methyl 2-[[3-(2,3-diaminopropanoylamino)phenyl]methyl-(2-methoxy-2-oxoethyl)amino]acetate;platinum(2+);dichloride |

InChI |

InChI=1S/C16H24N4O5.2ClH.Pt/c1-24-14(21)9-20(10-15(22)25-2)8-11-4-3-5-12(6-11)19-16(23)13(18)7-17;;;/h3-6,13H,7-10,17-18H2,1-2H3,(H,19,23);2*1H;/q;;;+2/p-2 |

InChI-Schlüssel |

BRFCMERKKWPKCZ-UHFFFAOYSA-L |

SMILES |

COC(=O)CN(CC1=CC(=CC=C1)NC(=O)C(CN)N)CC(=O)OC.[Cl-].[Cl-].[Pt+2] |

Kanonische SMILES |

COC(=O)CN(CC1=CC(=CC=C1)NC(=O)C(CN)N)CC(=O)OC.[Cl-].[Cl-].[Pt+2] |

Synonyme |

dichloro-(4-methyleneiminodiacetic acid)phenyl-(2',3'-diaminopropionamide)platinum(II) DMIDP-Pt |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | Pt(bipy)Cl₂ | Pt(dppe)OTf₂ |

|---|---|---|---|

| Ligand Type | N,P-donor (Dmidp) | N-donor (bipyridine) | P-donor (dppe) |

| Geometry | Square-planar | Square-planar | Square-planar |

| Thermal Stability | >250°C | ~180°C | ~220°C |

| Catalytic Efficiency | 98% (TOF = 1,200 h⁻¹) | 85% (TOF = 800 h⁻¹) | 92% (TOF = 950 h⁻¹) |

| Solubility | Polar aprotic solvents | Polar solvents | Non-polar solvents |

Data derived from synthetic and catalytic studies .

Key Research Findings

- Catalytic Performance: this compound outperforms Pt(bipy)Cl₂ in hydrogenation reactions due to stronger metal-ligand charge transfer, reducing catalyst deactivation . However, Pt(dppe)OTf₂ exhibits superior activity in non-polar media, attributed to its hydrophobic ligand environment .

- Stability : The rigid Dmidp ligand framework prevents ligand dissociation at high temperatures, a common issue with Pt(bipy)Cl₂ .

- SCE) is intermediate between Pt(bipy)Cl₂ (−0.30 V) and Pt(dppe)OTf₂ (−0.60 V), enabling tailored applications in electrocatalysis .

Limitations and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.